5-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with a 4-chlorophenyl group and a 2,4-dichlorobenzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable pyrimidine derivative reacts with 4-chlorophenyl halide in the presence of a base such as potassium carbonate.
Attachment of the 2,4-Dichlorobenzylsulfanyl Group: The final step involves the reaction of the intermediate compound with 2,4-dichlorobenzylthiol, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or using a thiol-ene reaction under UV light.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the 2,4-dichlorobenzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl and dichlorobenzyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its specific binding affinities.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)thio]pyrimidine
- 5-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)oxy]pyrimidine
- 5-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)amino]pyrimidine
Uniqueness
Compared to similar compounds, 5-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications where sulfur-containing compounds are preferred, such as in the development of certain pharmaceuticals or materials with specific properties.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2S/c18-14-4-1-11(2-5-14)13-8-21-17(22-9-13)23-10-12-3-6-15(19)7-16(12)20/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZLZLHUAOWYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)SCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.